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Compound of Interest

Compound Name: SIRT6-IN-2

Cat. No.: B1680982

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, publicly available structure-activity relationship (SAR) study
specifically detailing analogs of SIRT6-IN-2 and their corresponding biological activities could
not be located in peer-reviewed literature or patent databases as of December 2025. This
guide therefore provides a detailed overview of the known properties of SIRT6-IN-2, its
biological effects, and the experimental protocols used for its characterization. A putative
analysis of its structural features is included to offer potential starting points for future SAR
investigations.

Introduction to SIRT6 and the Inhibitor SIRT6-IN-2

Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in numerous
cellular processes, including DNA repair, genome stability, and metabolic regulation.[1][2] Its
dysregulation has been implicated in a variety of diseases, including cancer, metabolic
disorders, and age-related pathologies, making it an attractive target for therapeutic
intervention.[3][4]

SIRT6-IN-2 (also referred to as Compound 5) has been identified as a selective and
competitive inhibitor of SIRT6. This small molecule serves as a valuable chemical probe for
elucidating the biological functions of SIRT6 and represents a potential starting point for the
development of novel therapeutics. This technical guide provides a comprehensive overview of
the currently available data on SIRT6-IN-2, including its inhibitory activity, cellular effects, and
the experimental methods used for its evaluation.
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Core Data of SIRT6-IN-2
Chemical and Physical Properties

Property Value

) 5-(4-(Furan-2-carboxamido)benzamido)-2-
Chemical Name ) )
hydroxybenzoic acid

CAS Number 891002-11-2

Molecular Formula C19H14N206

Molecular Weight 366.33 g/mol

Chemical Structure #.SIRT6-IN-2 Chemical Structure

In Vitro Inhibitory Activity

SIRT6-IN-2 demonstrates selective inhibition of SIRT6 over other sirtuin isoforms, particularly
the closely related SIRT1 and SIRT2.

Target IC50 (pM) Selectivity vs. SIRT6
SIRT6 34

SIRT1 783 ~23-fold

SIRT2 453 ~13-fold

Table 1: In vitro inhibitory activity and selectivity of SIRT6-IN-2.

Putative Structure-Activity Relationship Insights

While a formal SAR study is not publicly available, an analysis of the SIRT6-IN-2 structure
suggests key pharmacophoric features that likely contribute to its inhibitory activity.

o Salicylate Moiety: The 2-hydroxybenzoic acid (salicylate) core is a common scaffold in
various enzyme inhibitors. The hydroxyl and carboxyl groups can form crucial hydrogen
bonds and electrostatic interactions within the SIRT6 active site.
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» Benzamide Linker: The central benzamide linkage provides a rigid scaffold, likely positioning
the furan-carboxamide and salicylate moieties in an optimal orientation for binding.

e Furan-2-carboxamide Group: This heterocyclic group may engage in hydrophobic and/or Tt-
stacking interactions with residues in the active site of SIRT6. Modifications to the furan ring
or the carboxamide linker could significantly impact potency and selectivity.

Future SAR studies would likely involve systematic modifications at these three key regions to
probe their influence on SIRT6 inhibition.

Biological Effects in Cellular Models

SIRT6-IN-2 has been shown to modulate key cellular functions that are regulated by SIRT6

activity.
Cell Line Assay Effect of SIRT6-IN-2
] Histone H3 Lysine 9 (H3K9) ) ] )
BxPC-3 (Pancreatic Cancer) ] 1.9-fold increase in acetylation
Acetylation
1.4-fold increase in glucose
L6 (Rat Myoblasts) 2-NBDG Glucose Uptake

uptake (at 100 uM, 18h)

Table 2: Cellular effects of SIRT6-IN-2.

Signaling Pathways and Experimental Workflows
SIRT6 Signaling Pathway

SIRT®6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9) and lysine 56
(H3K56), leading to transcriptional repression of target genes. It plays a crucial role in
regulating glucose metabolism, in part by co-repressing Hypoxia-inducible factor 1-alpha (HIF-
1a), a key transcription factor for many glycolytic genes. Inhibition of SIRT6 by SIRT6-IN-2 is
expected to increase H3K9 acetylation and subsequently upregulate the expression of genes
like those involved in glucose transport.
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SIRT6 signaling pathway and the effect of SIRT6-IN-2.

Experimental Workflow for SIRT6 Inhibitor Evaluation

The following diagram illustrates a typical workflow for identifying and characterizing a SIRT6
inhibitor like SIRT6-IN-2.
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Workflow for the evaluation of a SIRT6 inhibitor.

Detailed Experimental Protocols
SIRT6 Deacetylase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.
Materials:
e Recombinant human SIRT6 enzyme

o Fluorogenic SIRT6 substrate (e.g., a peptide containing acetylated lysine)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1680982?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e NAD+

o Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCI2)
» Developer solution (containing a protease to cleave the deacetylated substrate)

e SIRT6-IN-2 or other test compounds

o 96-well black microplate

¢ Fluorescence microplate reader

Procedure:

Prepare a stock solution of SIRT6-IN-2 in DMSO.

 In a 96-well plate, add Assay Buffer, diluted SIRT6 enzyme, and the test compound at
various concentrations. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme
control.

« Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
 Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

o Stop the enzymatic reaction and initiate the development reaction by adding the developer
solution.

e Incubate at room temperature for 30 minutes.

o Measure the fluorescence intensity using an excitation wavelength of 350-380 nm and an
emission wavelength of 440-465 nm.

o Calculate the percent inhibition for each concentration of SIRT6-IN-2 and determine the IC50
value by fitting the data to a dose-response curve.

Cellular H3K9 Acetylation Assay (Western Blot)

This protocol describes the measurement of histone H3 lysine 9 acetylation in BXxPC-3 cells.
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Materials:

BxPC-3 cells

Cell culture medium and supplements

SIRT6-IN-2

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-acetyl-H3K9 and anti-total-H3

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protein electrophoresis and Western blotting equipment

Procedure:

Seed BxPC-3 cells in culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of SIRT6-IN-2 or vehicle control (DMSO) for a
specified duration (e.g., 24 hours).

Harvest the cells and lyse them to extract total protein.
Determine the protein concentration of the lysates.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and then incubate with the primary antibodies (anti-acetyl-H3K9 and
anti-total-H3 as a loading control) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.
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e Quantify the band intensities and normalize the acetyl-H3K9 signal to the total H3 signal.

2-NBDG Glucose Uptake Assay

This protocol is for measuring glucose uptake in L6 cells.

Materials:

L6 myoblast cells

 Cell culture and differentiation media

e SIRT6-IN-2

e 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
e Glucose-free medium

e Phosphate-buffered saline (PBS)

o Fluorescence microscope or flow cytometer

Procedure:

Seed L6 myoblasts and differentiate them into myotubes.
o Treat the L6 myotubes with SIRT6-IN-2 (e.g., 100 uM) or vehicle control for 18 hours.
e Wash the cells with PBS and incubate them in glucose-free medium for 1-2 hours.

e Add 2-NBDG to the medium at a final concentration of 50-100 uM and incubate for 30-60
minutes at 37°C.

¢ Wash the cells with cold PBS to remove extracellular 2-NBDG.

o Measure the intracellular fluorescence using a fluorescence microscope for qualitative
analysis or a flow cytometer for quantitative analysis (excitation ~488 nm, emission ~520
nm).
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o Compare the fluorescence intensity of SIRT6-IN-2-treated cells to that of control cells to
determine the fold change in glucose uptake.

Conclusion

SIRT6-IN-2 is a valuable tool for studying the biological roles of SIRT6. While a detailed
structure-activity relationship for this specific inhibitor series is not yet in the public domain, the
information gathered on its inhibitory profile and cellular effects provides a solid foundation for
its use in research. The provided experimental protocols offer a practical guide for scientists
wishing to investigate the effects of SIRT6-IN-2 or other potential modulators of this important
therapeutic target. Future research focused on the systematic structural modification of SIRT6-
IN-2 will be crucial for the development of more potent and selective SIRT6 inhibitors with
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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